

An In-depth Technical Guide to the Metabolic Pathways of Delamanid-D4

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Compound of Interest		
Compound Name:	Delamanid-D4	
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Disclaimer: This document details the metabolic pathways of Delamanid. **Delamanid-D4**, a deuterated analog, is presumed to follow identical metabolic routes. This assumption is based on the common use of deuterated compounds as internal standards in pharmacokinetic studies, where they are expected to exhibit similar biochemical behavior to their non-deuterated counterparts.

Introduction

Delamanid is a crucial therapeutic agent in the treatment of multidrug-resistant tuberculosis (MDR-TB). A member of the nitro-dihydro-imidazooxazole class, it acts as a prodrug, requiring activation to exert its antimycobacterial effects through the inhibition of mycolic acid synthesis. [1][2] Understanding the metabolic fate of Delamanid is paramount for optimizing its clinical use, predicting potential drug-drug interactions, and ensuring patient safety. This guide provides a comprehensive overview of the metabolic pathways of Delamanid, with a focus on quantitative data, experimental methodologies, and visual representations of the involved biochemical transformations.

Core Metabolic Transformation: The Role of Albumin



The metabolism of Delamanid is unique in that it is primarily initiated by a non-hepatic enzyme system. The initial and major metabolic step is the cleavage of the 6-nitro-2,3-dihydroimidazo[2,1-b]oxazole moiety, leading to the formation of the primary metabolite, M1 (DM-6705).[1][3][4][5] This reaction is predominantly catalyzed by serum albumin.[3][4][5][6][7] [8][9] The proposed mechanism involves a nucleophilic attack by amino acid residues of albumin on the electron-deficient carbon at the 5-position of the nitro-dihydro-imidazooxazole ring of Delamanid.[4][5] This albumin-mediated metabolism is a key determinant of Delamanid's pharmacokinetic profile.[3]

Following the formation of M1, further metabolism proceeds along three distinct pathways, primarily involving hepatic cytochrome P450 (CYP) enzymes, with CYP3A4 playing a significant role.[1][3][4]

Quantitative Metabolic Data

The following tables summarize the available quantitative data on the metabolism of Delamanid.

Table 1: In Vitro Half-life of Delamanid in Plasma

Species	Half-life (hours)
Human	0.64[5]
Dog	0.84[5]
Rabbit	0.87[5]
Mouse	1.90[5]
Rat	3.54[5]

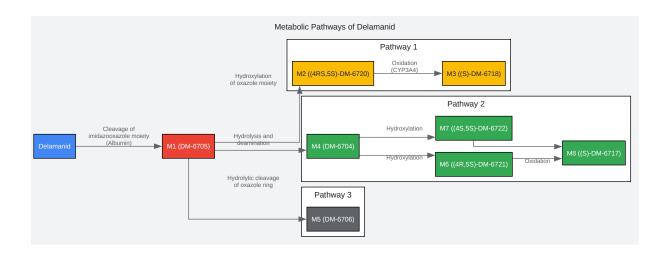
Table 2: Michaelis-Menten Kinetic Parameters for M1 Formation

System	K_m (μM)
Human Plasma	67.8[5]
Human Serum Albumin (HSA)	51.5[5]



Metabolic Pathways of Delamanid

The metabolic cascade of Delamanid begins with its conversion to M1, which then serves as the substrate for three subsequent pathways leading to a series of downstream metabolites (M2-M8).



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Caption: Overview of the main metabolic pathways of Delamanid.

Pathway 1: The major pathway in humans involves the hydroxylation of the oxazole moiety of M1 to form M2, which is subsequently oxidized by CYP3A4 to the ketone form, M3.[3]

Pathway 2: This pathway is initiated by the hydrolysis and deamination of the oxazole amine of M1 to yield M4.[1] M4 then undergoes hydroxylation to form M6 and M7, which are further oxidized to another ketone metabolite, M8.[1]

Pathway 3: Involves the hydrolytic cleavage of the oxazole ring of M1 to produce M5.[1]



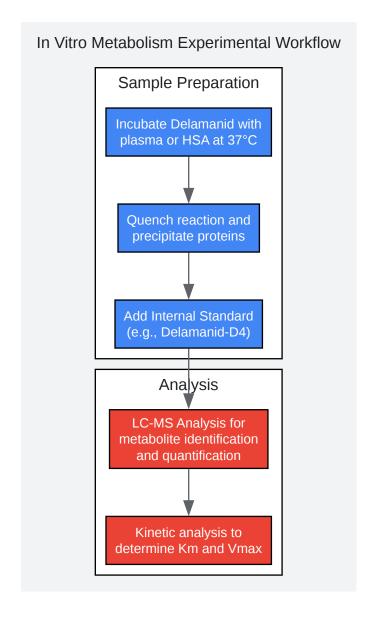
Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of metabolic studies. Below are summaries of methodologies typically employed in the investigation of Delamanid metabolism.

In Vitro Metabolism Studies

- Objective: To determine the metabolic stability and identify the metabolites of Delamanid in plasma and with purified proteins.
- Methodology:
 - Incubation: Delamanid is incubated with plasma from various species (human, dog, rabbit, mouse, rat) or with purified human serum albumin (HSA) at 37°C.[5]
 - Sample Preparation: At designated time points, aliquots of the incubation mixture are taken, and the reaction is quenched, typically by protein precipitation with an organic solvent like acetonitrile.
 - Internal Standard: A deuterated analog, such as **Delamanid-D4**, is added as an internal standard for accurate quantification.[4]
 - Analysis: The samples are analyzed by liquid chromatography-mass spectrometry (LC-MS) to identify and quantify Delamanid and its metabolites.[3][4]
- Kinetic Analysis: To determine the kinetic parameters (K_m and V_max), varying concentrations of Delamanid are incubated with plasma or HSA, and the rate of M1 formation is measured.[5]





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Caption: A typical workflow for in vitro metabolism studies of Delamanid.

In Vivo Metabolism Studies

- Objective: To characterize the pharmacokinetic profile and identify the metabolites of Delamanid in animal models and humans after oral administration.
- Methodology:
 - Dosing: Delamanid is administered orally to the study subjects (e.g., rodents, dogs, humans).[3]



- Sample Collection: Blood samples are collected at various time points after dosing.
 Plasma is separated by centrifugation.
- Sample Processing: Plasma samples are typically processed by protein precipitation.
- LC-MS Analysis: The processed samples are analyzed by LC-MS to determine the concentrations of Delamanid and its metabolites over time.[3]
- Pharmacokinetic Analysis: The concentration-time data are used to calculate key pharmacokinetic parameters such as half-life, clearance, and volume of distribution.

CYP Inhibition and Induction Assays

- Objective: To evaluate the potential of Delamanid and its metabolites to inhibit or induce cytochrome P450 enzymes.
- Methodology:
 - Inhibition Assay: Delamanid and its metabolites are incubated with human liver microsomes and specific CYP isoform probe substrates. The inhibition of the metabolism of the probe substrate is measured to determine the inhibitory potential (IC50).[10]
 - Induction Assay: Cultured human hepatocytes are treated with Delamanid, and the induction of CYP enzyme activity and mRNA levels (e.g., for CYP1A2, CYP2B6, CYP2C9, and CYP3A4) is assessed.[10]

Conclusion

The metabolism of Delamanid is a complex process initiated by a unique albumin-mediated activation, followed by multiple pathways involving hepatic enzymes. The primary metabolite, M1, is a crucial intermediate that leads to a cascade of further biotransformations. A thorough understanding of these pathways, supported by robust quantitative data and detailed experimental protocols, is essential for the continued development and safe and effective clinical use of Delamanid in the global fight against multidrug-resistant tuberculosis. The lack of significant inhibition or induction of major CYP enzymes by Delamanid at clinically relevant concentrations suggests a low potential for clinically significant drug-drug interactions mediated by this mechanism.[10]



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